molecular formula C10H14N2O2 B1371484 Ethyl 3-amino-3-(pyridin-4-yl)propanoate CAS No. 77742-28-0

Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B1371484
CAS No.: 77742-28-0
M. Wt: 194.23 g/mol
InChI Key: SXUSVQSWWDQQHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3-amino-3-(pyridin-4-yl)propanoate involves using 4-(methylamino)-3-nitrobenzoic acid as a starting material. The compound is obtained via a multiple synthesis route and finally characterized by IR, 1H NMR, and single crystal X-ray crystallography . It is one of the most important intermediates in the synthesis of Dabigatran etexilate .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The InChI code for the compound is 1S/C10H14N2O2/c1-2-14-10 (13)6-9 (11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3 .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 194.23 . The InChI code for the compound is 1S/C10H14N2O2/c1-2-14-10 (13)6-9 (11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3 . The storage temperature is recommended to be 2-8°C .

Scientific Research Applications

1. Crystal Structure Studies

Ethyl 3-amino-3-(pyridin-4-yl)propanoate has been investigated for its crystal structure, particularly in the context of pharmaceutical compounds like Dabigatran etexilate tetrahydrate. Studies have examined the dihedral angles formed by benzene and pyridine rings in relation to the benzimidazole mean plane and explored intramolecular hydrogen bonding patterns. This research is essential for understanding the molecular geometry and interactions within complex pharmaceutical compounds (Liu et al., 2012).

2. Anti-Cancer Activity

Research into the anti-cancer properties of this compound derivatives has shown potential therapeutic applications. A specific compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, has been synthesized and tested for its in vitro anti-cancer activity against human gastric cancer cell lines, demonstrating the compound's relevance in oncological research (Liu et al., 2019).

3. Polymorphic Forms in Pharmaceuticals

This compound has been studied for its role in creating polymorphic forms of investigational pharmaceutical compounds. These studies involve characterizing different polymorphic forms using spectroscopic and diffractometric techniques, which is crucial for the development and analysis of pharmaceuticals (Vogt et al., 2013).

4. Heterocyclic Compound Synthesis

This compound is also instrumental in synthesizing new heterocyclic compounds. For instance, it has been used in the synthesis of Dabigatran Etexilate, an anticoagulant drug, showcasing its utility in creating complex pharmaceutical agents (Huansheng, 2013).

Safety and Hazards

Ethyl 3-amino-3-(pyridin-4-yl)propanoate may cause irritation of the digestive tract. Ingestion of large amounts may cause gastrointestinal irritation . It may also cause respiratory tract irritation . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .

Mechanism of Action

Target of Action

Ethyl 3-amino-3-(pyridin-4-yl)propanoate is a new heterocyclic compound . It has been found to have in vitro anti-cancer activity against three human gastric cancer cell lines: SGC-790, MKN-4, and MKN45 . Therefore, the primary targets of this compound are likely to be certain proteins or enzymes involved in the growth and proliferation of these cancer cells.

Mode of Action

It is known that the compound forms hydrogen bonds and π interactions with molecules in the crystal , which suggests that it may interact with its targets in a similar manner. These interactions could lead to changes in the targets’ structure or function, thereby inhibiting the growth of cancer cells.

Result of Action

The in vitro anti-cancer activity of this compound suggests that the compound’s action results in the inhibition of cancer cell growth

Properties

IUPAC Name

ethyl 3-amino-3-pyridin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-9(11)8-3-5-12-6-4-8/h3-6,9H,2,7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUSVQSWWDQQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634255
Record name Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77742-28-0
Record name Ethyl 3-amino-3-(pyridin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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